molecular formula C7H12N2O4 B14731865 Diethyl hydrazinylidenepropanedioate CAS No. 6085-21-8

Diethyl hydrazinylidenepropanedioate

Cat. No.: B14731865
CAS No.: 6085-21-8
M. Wt: 188.18 g/mol
InChI Key: ODTMDXWNHBIXSV-UHFFFAOYSA-N
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Description

Diethyl hydrazinylidenepropanedioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazine functional group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl hydrazinylidenepropanedioate can be synthesized through the reaction of diethyl propanedioate with hydrazine hydrate. The reaction typically involves the following steps:

    Formation of Enolate Ion: Diethyl propanedioate is treated with a base such as sodium ethoxide in ethanol to form the enolate ion.

    Reaction with Hydrazine: The enolate ion is then reacted with hydrazine hydrate under controlled conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxides of this compound.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted hydrazones.

Scientific Research Applications

Diethyl hydrazinylidenepropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl hydrazinylidenepropanedioate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl hydrazinylidenepropanedioate.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups.

Uniqueness: this compound is unique due to the presence of both the hydrazine and propanedioate moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

6085-21-8

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

diethyl 2-hydrazinylidenepropanedioate

InChI

InChI=1S/C7H12N2O4/c1-3-12-6(10)5(9-8)7(11)13-4-2/h3-4,8H2,1-2H3

InChI Key

ODTMDXWNHBIXSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NN)C(=O)OCC

Origin of Product

United States

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